

# (E)-2-Fluorobenzaldehyde oxime molecular structure

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## Compound of Interest

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An In-Depth Technical Guide to the Molecular Structure of (E)-2-Fluorobenzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

## Introduction: A Molecule of Strategic Importance

**(E)-2-Fluorobenzaldehyde oxime** ( $C_7H_6FNO$ , M.W. 139.13 g/mol) is a synthetic building block that resides at the intersection of two critically important areas of modern medicinal chemistry: fluorinated organic compounds and oxime-based conjugation strategies.<sup>[1][2][3]</sup> The incorporation of fluorine into drug candidates is a well-established strategy for enhancing metabolic stability, modulating bioavailability, and improving binding affinity.<sup>[2][4][5]</sup> Concurrently, the oxime functional group offers a robust and versatile handle for synthesizing complex nitrogen-containing heterocycles and for creating stable bioconjugates under physiological conditions.<sup>[1][2][6]</sup>

This guide provides a comprehensive technical analysis of the molecular structure of the (E)-isomer of 2-Fluorobenzaldehyde oxime. Moving beyond a simple data summary, we will explore the stereochemical nuances, the methodologies for its synthesis and definitive characterization, and the computational insights that complement experimental findings. Understanding this molecule's precise three-dimensional arrangement and electronic properties is paramount for leveraging its full potential in the rational design of novel therapeutics and advanced molecular probes.

## Part 1: Stereochemistry and Configurational Integrity

The defining structural feature of 2-Fluorobenzaldehyde oxime is the carbon-nitrogen double bond (C=N), which restricts rotation and gives rise to geometric isomerism. The stereochemistry is designated as either (E) (from the German entgegen, meaning opposite) or (Z) (from zusammen, meaning together), based on the Cahn-Ingold-Prelog priority rules.

- On the Carbon Atom: The 2-fluorophenyl group has a higher priority than the hydrogen atom.
- On the Nitrogen Atom: The hydroxyl (-OH) group has a higher priority than the lone pair of electrons.

In the (E)-isomer, the highest-priority groups—the 2-fluorophenyl ring and the hydroxyl group—are positioned on opposite sides of the C=N double bond.

A crucial consideration for any application is the molecule's configurational stability. Computational studies on similar oxime systems reveal a substantial energy barrier for E/Z isomerization, often around 200 kJ/mol at room temperature.<sup>[1]</sup> This high barrier renders the spontaneous interconversion of isomers highly improbable under standard ambient conditions, ensuring that a purified sample of the (E)-isomer remains configurationally stable.<sup>[1]</sup> However, it is important to note that isomerization can be induced under specific conditions, such as exposure to heat, UV light, or acid catalysis.<sup>[1]</sup>

## Part 2: Synthesis and Isomer Purification

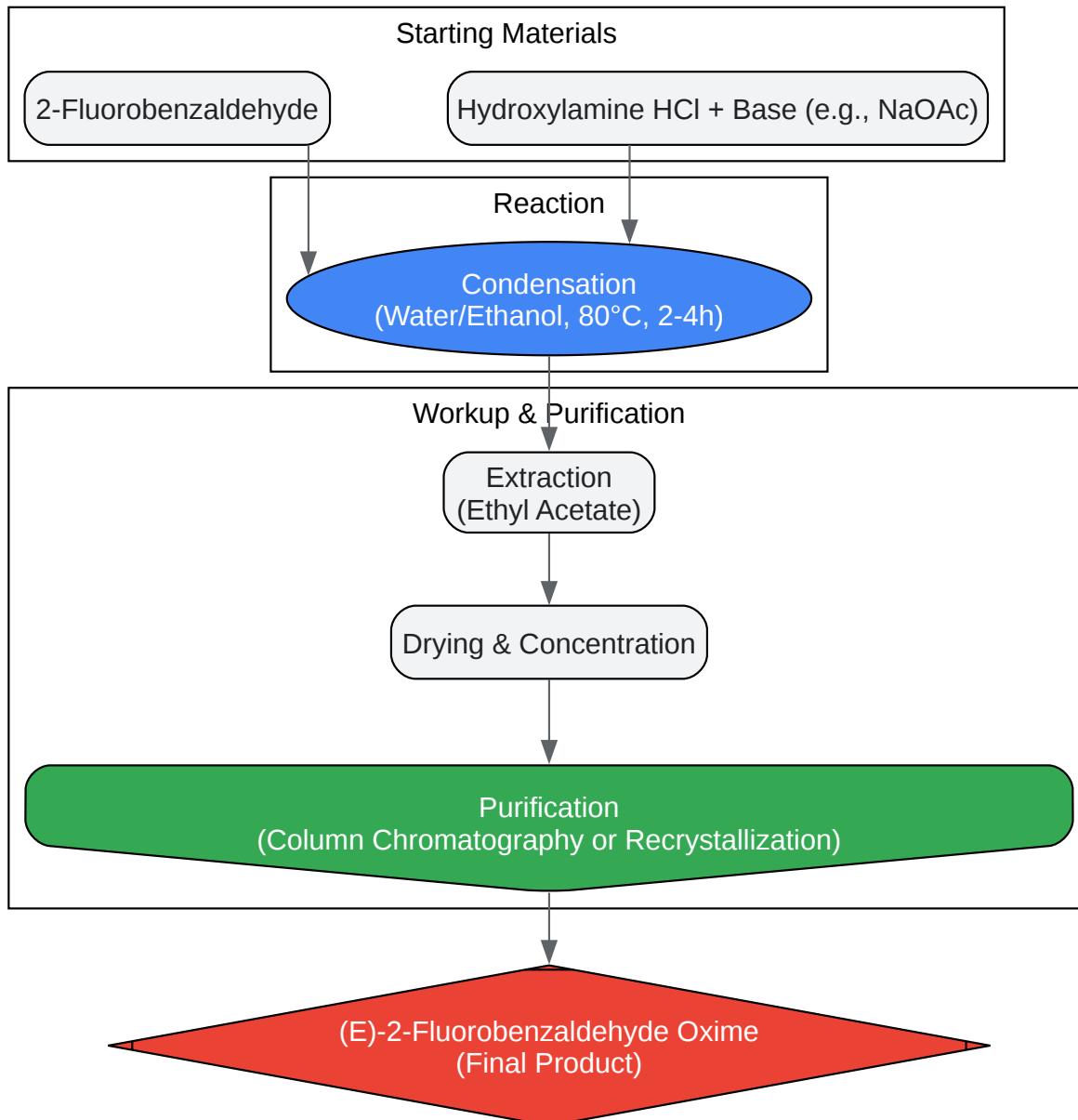
The targeted synthesis of **(E)-2-Fluorobenzaldehyde oxime** is typically achieved through a straightforward condensation reaction. The choice of conditions is critical for maximizing the yield of the desired stereoisomer.

### Experimental Protocol: Synthesis of (E)-2-Fluorobenzaldehyde Oxime

- Dissolution: Dissolve 2-Fluorobenzaldehyde (1.0 eq) in an appropriate solvent such as water or ethanol.

- Reagent Preparation: In a separate vessel, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and a mild base like sodium acetate (1.5 eq) in water. The base is essential to liberate the free hydroxylamine nucleophile from its hydrochloride salt.
- Condensation Reaction: Add the hydroxylamine solution to the aldehyde solution. The reaction mixture is then stirred, typically at an elevated temperature (e.g., 80°C), for 2-4 hours to ensure complete conversion.
- Workup and Extraction: After cooling to room temperature, the product is extracted from the aqueous mixture using an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product, which may be a mixture of (E) and (Z) isomers, is purified. Silica gel column chromatography is a standard and effective method, leveraging the polarity difference between the isomers to achieve separation.<sup>[2]</sup> Alternatively, recrystallization from a suitable solvent, such as 2-propanol, can be employed to isolate the often more crystalline (E)-isomer.<sup>[2]</sup>

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis and purification of **(E)-2-Fluorobenzaldehyde oxime**.

## Part 3: Definitive Structural Elucidation

A multi-technique approach is essential for the unambiguous characterization of the molecule's structure and stereochemistry. While each method provides valuable information, their combined application constitutes a self-validating system for structural confirmation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining stereochemistry in solution.[\[1\]](#)

- $^1\text{H}$  and  $^{13}\text{C}$  NMR: The chemical environments of nuclei near the C=N bond differ significantly between the (E) and (Z) isomers. In  $^1\text{H}$  NMR, the chemical shift of the aldoxime proton (-CH=N) is particularly diagnostic. For the (E)-isomer, this proton is typically observed further downfield compared to the (Z)-isomer.[\[2\]](#) The aromatic protons exhibit a complex multiplet pattern due to coupling with each other and the ortho-fluorine atom.
- 2D Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides definitive proof of configuration by detecting spatial proximity between protons.[\[1\]](#) For the (E)-isomer, the aldehydic proton (-CH=N) and the oxime proton (-OH) are on opposite sides of the double bond. Therefore, a NOESY experiment will show a spatial correlation (a cross-peak) between the aldehydic proton and the nearest aromatic proton (H6), but critically, no correlation between the aldehydic proton and the oxime proton. This is the hallmark of the (E) configuration.[\[1\]](#)

## NOESY Correlation Logic

Caption: Diagnostic NOESY correlations for distinguishing (E) and (Z) isomers.

## Vibrational and Mass Spectroscopy

- Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides a molecular fingerprint, confirming the presence of key functional groups. Characteristic absorption bands for an oxime include a broad O-H stretch (typically  $3600\text{-}3000\text{ cm}^{-1}$ ) and a sharp C=N stretch (around  $1615\text{ cm}^{-1}$ ).[\[2\]](#)
- Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will show a molecular ion peak corresponding to the exact mass of  $\text{C}_7\text{H}_6\text{FNO}$  (139.0433 Da), confirming the elemental composition.[\[7\]](#)

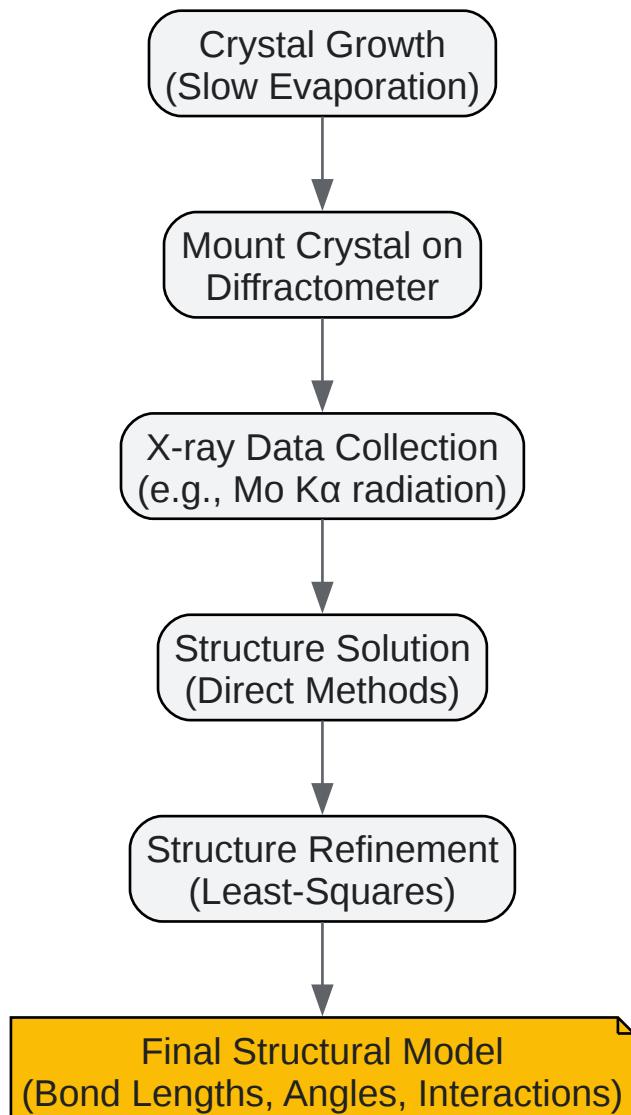
### Spectroscopic Data Summary for (E)-2-Fluorobenzaldehyde Oxime (Illustrative)

Technique	Key Signal / Frequency
<sup>1</sup> H NMR	Aldoxime Proton (-CH=N): Downfield singlet (e.g., ~8.1-8.5 ppm)[1][2]
Aromatic Protons (-ArH): Multiplet (e.g., ~7.0-7.8 ppm)[1]	
Hydroxyl Proton (-OH): Broad singlet (variable, e.g., ~9.0 ppm)[1]	
IR Spectroscopy	O-H Stretch: 3600-3000 cm <sup>-1</sup> (broad)[2]
C=N Stretch: ~1615 cm <sup>-1</sup> [2]	
Mass Spec (HRMS)	[M+H] <sup>+</sup> : Expected m/z 140.0506[7]

## Single Crystal X-ray Crystallography

X-ray crystallography provides the definitive, unambiguous atomic arrangement in the solid state.[8] While a specific structure file for this exact compound is not publicly available, analysis of closely related structures, like (E)-2-Bromobenzaldehyde oxime, reveals key expected features.[9][10] The molecule is expected to be nearly planar, and in the crystal lattice, pairs of molecules are likely to form hydrogen-bonded dimers via intermolecular O—H···N interactions, creating a stable, centrosymmetric pair.[10]

## X-ray Crystallography Workflow



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Caption: General experimental workflow for single-crystal X-ray structure analysis.[8]

## Part 4: Computational Modeling and Analysis

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive and validation tool that complements experimental results.[1][11]

- Geometric Optimization: DFT calculations can predict the lowest energy conformation of the molecule, confirming the planarity and the relative stability of the (E)-isomer. These calculations can also explore the possibility of a weak intramolecular hydrogen bond

between the ortho-fluorine and the oxime's hydroxyl proton, which could influence conformational preference.[1]

- **Spectra Prediction:** A key application is the calculation of theoretical NMR chemical shifts and IR vibrational frequencies.[1][11] Comparing these computed spectra with the experimental data provides a high degree of confidence in the structural assignment. Discrepancies can often point to solvent effects or other intermolecular interactions not accounted for in the gas-phase model.
- **Molecular Orbital Analysis:** Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insight into the molecule's electronic properties and reactivity, identifying the regions most susceptible to nucleophilic or electrophilic attack.

## Part 5: Applications in Drug Development and Beyond

The well-defined structure of **(E)-2-Fluorobenzaldehyde oxime** makes it a reliable precursor in synthetic and medicinal chemistry.

- **Heterocycle Synthesis:** The oxime functionality is a versatile precursor for creating nitrogen-containing heterocycles like isoxazoles and isoxazolines, which are important scaffolds in many bioactive molecules.[3][6]
- **Bioconjugation and PET Imaging:** The oxime group reacts chemoselectively with carbonyl compounds (aldehydes and ketones) to form a stable oxime ether linkage. This reaction is highly valued in bioconjugation. Specifically, this molecule serves as a building block for creating <sup>18</sup>F-labeled prosthetic groups used in Positron Emission Tomography (PET) imaging, enabling the site-specific labeling of proteins and other biomolecules to create targeted diagnostic agents.[1][3]

## Conclusion

The molecular structure of **(E)-2-Fluorobenzaldehyde oxime** is characterized by a configurationally stable C=N double bond, a planar geometry, and distinct spectroscopic signatures that allow for its unambiguous identification. A synergistic approach combining

rational synthesis, advanced spectroscopic analysis (particularly 2D NOESY NMR), and computational modeling provides a complete and validated picture of its three-dimensional structure. This rigorous understanding is the foundation upon which researchers, scientists, and drug development professionals can confidently build, utilizing this fluorinated building block to construct the next generation of complex pharmaceuticals and advanced diagnostic tools.

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